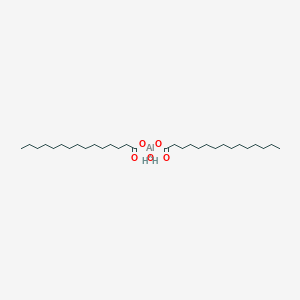
(Z)-2-Nonenyl propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-Nonenyl propionate: is an organic compound belonging to the ester family. It is characterized by its pleasant fruity odor, making it a valuable component in the fragrance and flavor industries. The compound is formed by the esterification of (Z)-2-Nonenol and propionic acid, resulting in a molecule with the chemical formula C12H22O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Nonenyl propionate typically involves the esterification reaction between (Z)-2-Nonenol and propionic acid. This reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the ester, followed by purification through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of immobilized catalysts and advanced separation techniques, such as fractional distillation, further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (Z)-2-Nonenyl propionate can undergo oxidation reactions, leading to the formation of carboxylic acids and other oxidized derivatives.
Reduction: The compound can be reduced to its corresponding alcohol, (Z)-2-Nonenol, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Nonanoic acid and other oxidized derivatives.
Reduction: (Z)-2-Nonenol.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Fragrances: (Z)-2-Nonenyl propionate is used as a key intermediate in the synthesis of complex fragrance molecules.
Flavor Industry: The compound is utilized to impart fruity notes in food and beverage products.
Biology:
Pheromone Research: this compound is studied for its role in insect pheromones, aiding in the development of pest control strategies.
Medicine:
Drug Delivery: The ester is explored as a potential prodrug, where it can be hydrolyzed to release active pharmaceutical ingredients.
Industry:
Cosmetics: The compound is incorporated into cosmetic formulations for its pleasant aroma.
Agriculture: It is investigated for its potential use as a bio-based pesticide.
Wirkmechanismus
The mechanism of action of (Z)-2-Nonenyl propionate primarily involves its interaction with olfactory receptors, leading to the perception of its fruity odor. In biological systems, the compound can be hydrolyzed by esterases to release (Z)-2-Nonenol and propionic acid, which may further participate in metabolic pathways. The molecular targets and pathways involved in its action are still under investigation, particularly in the context of its pheromonal and bioactive properties.
Vergleich Mit ähnlichen Verbindungen
(E)-2-Nonenyl propionate: An isomer with a different spatial arrangement of the double bond.
(Z)-3-Nonenyl propionate: An isomer with the double bond located at a different position.
Nonyl acetate: A structurally similar ester with an acetate group instead of a propionate group.
Uniqueness:
Odor Profile: (Z)-2-Nonenyl propionate has a distinct fruity odor that sets it apart from its isomers and other similar esters.
Biological Activity: The compound’s role in pheromone signaling and potential bioactive properties make it unique among related esters.
Eigenschaften
CAS-Nummer |
94109-98-5 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
[(Z)-non-2-enyl] propanoate |
InChI |
InChI=1S/C12H22O2/c1-3-5-6-7-8-9-10-11-14-12(13)4-2/h9-10H,3-8,11H2,1-2H3/b10-9- |
InChI-Schlüssel |
FFZSUDLXHLWPMI-KTKRTIGZSA-N |
Isomerische SMILES |
CCCCCC/C=C\COC(=O)CC |
Kanonische SMILES |
CCCCCCC=CCOC(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


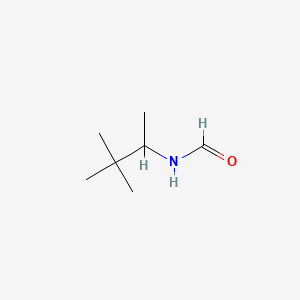
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)
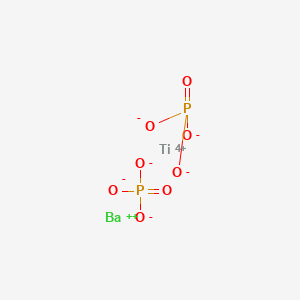

![2-Amino-5-{[(6-methoxypyridin-3-yl)amino]methyl}phenol](/img/structure/B12642191.png)
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-, Methyl ester](/img/structure/B12642204.png)
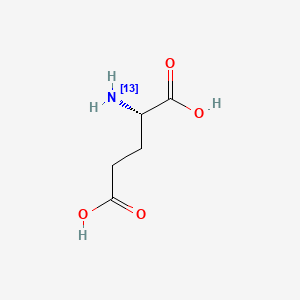
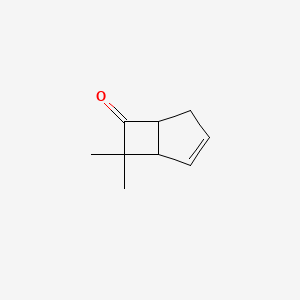

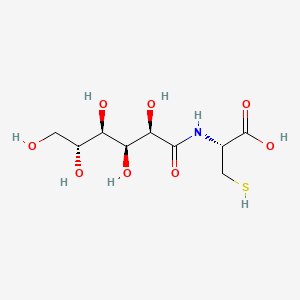
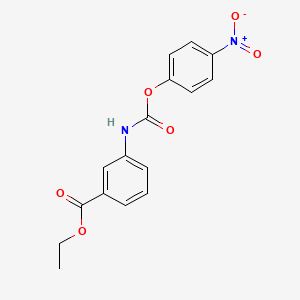
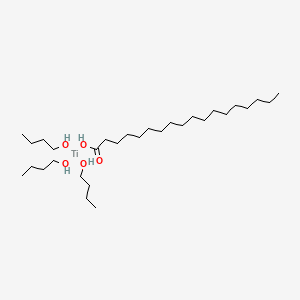
![Morpholine, 4-[(4-chlorophenyl)methyl]-2-(2-phenylethyl)-, (2R)-](/img/structure/B12642237.png)
